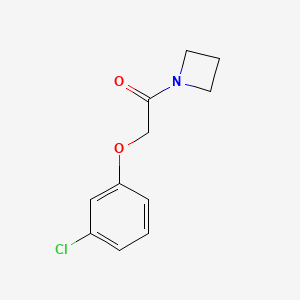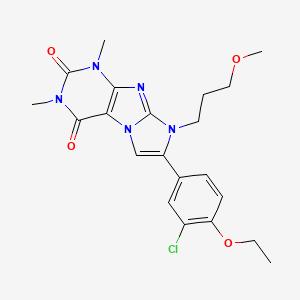
C21H24ClN5O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C21H24ClN5O4 is a chemical compound commonly known as chloramphenicol. It is a broad-spectrum antibiotic that has been used in the medical field for over 70 years. Chloramphenicol is synthesized through a complex chemical process and has been found to have significant scientific research applications. In
Wirkmechanismus
Chloramphenicol works by inhibiting the bacterial ribosome, which is responsible for the synthesis of proteins in bacteria. This inhibition prevents the bacteria from growing and reproducing, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
Chloramphenicol has been found to have both biochemical and physiological effects. Biochemically, chloramphenicol has been found to inhibit the synthesis of proteins in bacteria, which ultimately leads to the death of the bacteria. Physiologically, chloramphenicol has been found to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Vorteile Und Einschränkungen Für Laborexperimente
Chloramphenicol has several advantages and limitations for lab experiments. One advantage is that it is a broad-spectrum antibiotic, which means that it can be used to treat a wide range of bacterial infections. Another advantage is that it has been used in the study of antibiotic resistance in bacteria. However, one limitation is that chloramphenicol can cause bone marrow suppression, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on chloramphenicol. One future direction is the development of new antibiotics that are based on the structure of chloramphenicol. Another future direction is the study of the mechanisms of antibiotic resistance in bacteria and the development of new antibiotics that can overcome this resistance. Finally, future research could focus on the development of new treatments for cancer that are based on the structure of chloramphenicol.
Conclusion:
In conclusion, chloramphenicol is a chemical compound with significant scientific research applications. It is synthesized through a complex chemical process and has been found to have a broad-spectrum antibiotic effect. Chloramphenicol works by inhibiting the bacterial ribosome, which ultimately leads to the death of the bacteria. While chloramphenicol has several advantages for lab experiments, it also has limitations due to its potential to cause bone marrow suppression. Future research could focus on the development of new antibiotics and cancer treatments based on the structure of chloramphenicol.
Synthesemethoden
Chloramphenicol is synthesized through a complex chemical process. The process starts with the reaction of nitrobenzene with ethylene oxide to produce 2-nitrophenylethylene oxide. This is then reacted with thionyl chloride to produce 2-chloroethyl nitrobenzene. The 2-chloroethyl nitrobenzene is then reacted with acetone to produce 2-acetamidoethyl nitrobenzene. This is then reacted with sodium hydroxide to produce chloramphenicol.
Wissenschaftliche Forschungsanwendungen
Chloramphenicol has been found to have significant scientific research applications. It has been used in the study of protein synthesis and bacterial cell growth. Chloramphenicol has also been used in the study of antibiotic resistance in bacteria. In addition, chloramphenicol has been used in the development of new antibiotics and in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
7-(3-chloro-4-ethoxyphenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O4/c1-5-31-16-8-7-13(11-14(16)22)15-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(15)9-6-10-30-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPJCXFLGQDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2CCCOC)N(C(=O)N(C4=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chloro-4-ethoxyphenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
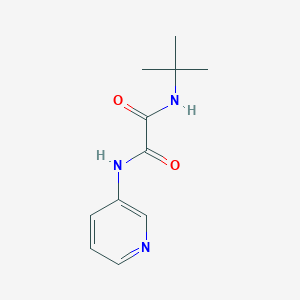
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
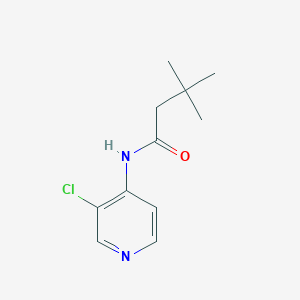
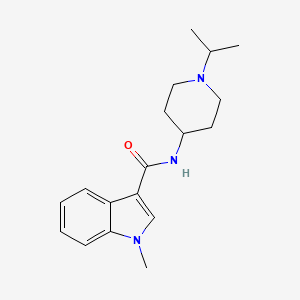
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
